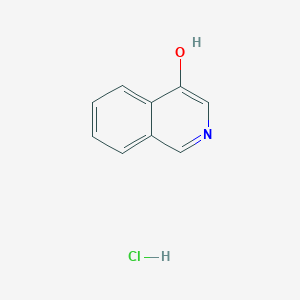

Isoquinolin-4-ol hydrochloride

Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The isoquinoline nucleus is a privileged structure in medicinal chemistry, serving as a template for drug discovery. nih.govnih.gov Its derivatives are integral to the synthesis of pharmaceuticals, dyes, and materials. amerigoscientific.comnumberanalytics.com The aromatic nature of isoquinoline provides stability, while the nitrogen atom in the pyridine (B92270) ring influences its electron distribution and reactivity. amerigoscientific.com This unique combination allows for a broad spectrum of chemical modifications, leading to a vast array of compounds with diverse biological activities. nih.govwisdomlib.org Isoquinoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others. nih.govwisdomlib.orgresearchgate.net

Overview of Substituted Isoquinolines and their Academic Relevance

Substituted isoquinolines, where one or more hydrogen atoms on the isoquinoline ring are replaced by other functional groups, are of significant academic and industrial interest. The nature and position of these substituents can dramatically alter the molecule's physical and chemical properties, as well as its biological activity. amerigoscientific.com For instance, electron-donating groups can enhance the nucleophilicity of the isoquinoline ring, while electron-withdrawing groups can decrease it. amerigoscientific.com

The synthesis of substituted isoquinolines is a major focus of research, with numerous methods developed to introduce substituents at various positions, including the C-1, C-3, and C-4 positions. rsc.org These synthetic strategies are crucial for creating novel compounds with tailored properties for specific applications in medicinal chemistry and materials science. nih.govnih.gov

Specific Context of Isoquinolin-4-ol and its Hydrochloride Salt

Among the many substituted isoquinolines, isoquinolin-4-ol holds particular interest. The hydroxyl group at the C-4 position can significantly influence the molecule's reactivity and potential for further functionalization. The hydrochloride salt of isoquinolin-4-ol, Isoquinolin-4-ol hydrochloride, is often used in research and development due to its increased solubility in aqueous solutions, which facilitates its handling and use in various chemical reactions and biological assays. evitachem.com

The synthesis of 4-substituted isoquinolines, including isoquinolin-4-ol, has been explored through various chemical routes. researchgate.net The presence of the hydroxyl group on the isoquinoline ring system makes it a versatile intermediate for the preparation of a wide range of other derivatives.

Interactive Data Table: Physicochemical Properties of Isoquinoline and this compound

| Property | Isoquinoline | This compound |

| Molecular Formula | C₉H₇N numberanalytics.com | C₉H₈ClNO |

| Molar Mass | 129.16 g/mol wikipedia.org | 181.62 g/mol |

| Appearance | Colorless to yellowish liquid amerigoscientific.com | White to off-white crystalline solid evitachem.com |

| Melting Point | 26-28 °C wikipedia.org | Not specified |

| Boiling Point | 242 °C wikipedia.org | Not specified |

| Solubility | Soluble in organic solvents and dilute acids wikipedia.org | Soluble in water, methanol, and ethanol (B145695) evitachem.com |

| pKa | 5.14 wikipedia.org | Not specified |

Structure

3D Structure of Parent

Properties

CAS No. |

15365-53-4 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

isoquinolin-4-ol;hydrochloride |

InChI |

InChI=1S/C9H7NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H |

InChI Key |

NZNGQIWJAYMQKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2O.Cl |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of Isoquinolin 4 Ol Derivatization

Mechanistic Studies of Ring Closure and Cyclization Reactions

The construction of the isoquinoline (B145761) core is often achieved through intramolecular cyclization reactions, where a side chain attached to a benzene (B151609) ring closes to form the nitrogen-containing heterocycle. The mechanisms of these reactions typically involve intramolecular electrophilic aromatic substitution.

Bischler-Napieralski Reaction: This is a cornerstone method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction begins with the acylation of a β-phenylethylamine. pharmaguideline.com This resulting amide is then treated with a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). pharmaguideline.comacs.org Two primary mechanisms have been proposed. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other, now more widely accepted, proceeds through a reactive nitrilium ion intermediate. nih.gov In the latter mechanism, the Lewis acid activates the amide carbonyl group, facilitating its elimination to form the electrophilic nitrilium ion. This ion then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the new six-membered ring, yielding the 3,4-dihydroisoquinoline (B110456) product after proton loss. nih.govshahucollegelatur.org.in

Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis uses a β-hydroxy-β-phenylethylamide as the starting material. nih.gov The presence of the hydroxyl group allows for a dehydration event to occur under the same strongly acidic and dehydrating conditions as the cyclization. nih.gov This circumvents the need for a separate dehydrogenation step, directly yielding the fully aromatic isoquinoline ring system.

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal. shahucollegelatur.org.in In an acidic medium, these precursors first condense to form a Schiff base (an aryliminoacetal). shahucollegelatur.org.in The subsequent and often challenging step is the acid-catalyzed cyclization onto the benzene ring, followed by the elimination of ethanol (B145695) to afford the aromatic isoquinoline product. The yields can be highly sensitive to the acid concentration.

Metal-Catalyzed Cyclizations: Modern synthetic methods often employ metal catalysts to achieve efficient and regioselective ring closure. For instance, a silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an effective route to substituted isoquinolines. The proposed mechanism involves the coordination of the silver catalyst to the alkyne's triple bond, which activates it for a regioselective intramolecular attack by the azide (B81097) nitrogen. This is followed by cyclization and subsequent rearrangement to furnish the isoquinoline product, with the reaction tolerating a variety of functional groups. nih.gov

| Reaction Name | Starting Materials | Key Intermediate | Final Product Type |

| Bischler-Napieralski | β-phenylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline |

| Pictet-Gams | β-hydroxy-β-phenylethylamide | Nitrilium ion | Isoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Schiff base (Aryliminoacetal) | Isoquinoline |

| Ag-Catalyzed Cyclization | 2-Alkynyl benzyl azide | Silver-alkyne complex | Substituted Isoquinoline |

C-H Activation and Functionalization Mechanisms

Transition-metal-catalyzed C-H activation has become a powerful strategy for derivatizing isoquinolines, allowing for the direct formation of C-C or C-N bonds at positions that are otherwise difficult to functionalize. These reactions typically rely on a directing group to position the metal catalyst for selective C-H bond cleavage.

Rhodium(III)-Catalyzed Annulation: Rhodium catalysts are frequently used for C-H activation/annulation cascades. A common mechanistic cycle begins with the coordination of the Rh(III) catalyst to a directing group (e.g., an amide, oxime, or hydrazine) on the substrate. nih.govrsc.org This is followed by a chelation-assisted C-H activation step, often a concerted metalation-deprotonation event, to form a five-membered rhodacycle intermediate. nih.govresearchgate.net This intermediate then coordinates with an unsaturated coupling partner, such as an alkyne. The alkyne undergoes migratory insertion into the Rh-C bond, expanding the metallacycle. Subsequent reductive elimination closes the new ring and releases the functionalized isoquinolone product, regenerating the active Rh(III) catalyst to complete the cycle. nih.govresearchgate.net

Palladium(II)-Catalyzed Annulation: Palladium catalysis operates through a similar mechanistic framework. For the synthesis of isoquinolinones from N-methoxy benzamides and allenes, the catalytic cycle is initiated by the coordination of Pd(II) to the amide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.comresearchgate.net The allene (B1206475) then coordinates and inserts into the Pd-C bond. mdpi.com The final step is a reductive elimination that forms the product and a Pd(0) species. An oxidant, such as silver carbonate (Ag₂CO₃), is required to regenerate the active Pd(II) catalyst for the next cycle. mdpi.comresearchgate.net The regioselectivity of the C-H activation is often controlled by steric factors, with the metal preferentially activating the less hindered ortho C-H bond. mdpi.com

| Catalyst System | Directing Group Example | Coupling Partner | Key Mechanistic Steps |

| [RhCp*Cl₂]₂ | Ketoxime, Hydrazone | Alkyne | Chelation-assisted C-H activation, Rhodacycle formation, Alkyne insertion, Reductive elimination |

| Pd(OAc)₂ / Ag₂CO₃ | N-Methoxybenzamide | Allenoic acid ester | N-Metalation, C-H activation, Palladacycle formation, Allene insertion, Reductive elimination, Pd(0) to Pd(II) oxidation |

Cascade and Multicomponent Reaction Mechanisms

Cascade (or domino) and multicomponent reactions (MCRs) offer high synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. These strategies allow for the rapid assembly of complex isoquinoline derivatives from simple precursors.

Rhodium-Catalyzed Three-Component Cascade: An example of this approach is the one-pot synthesis of multisubstituted isoquinolines from aryl ketones, hydroxylamine (B1172632), and internal alkynes. nih.gov The reaction cascade begins with the condensation of the aryl ketone and hydroxylamine to form an in situ ketoxime. This oxime then serves as the substrate for a Rh(III)-catalyzed C-H activation and annulation with the alkyne, following the mechanistic pathway described in section 3.2 (rhodacycle formation, alkyne insertion, reductive elimination) to build the isoquinoline core. nih.gov

Multicomponent Reaction-Initiated Cascade: More complex fused isoquinolinone systems can be constructed using sequences initiated by MCRs. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction can be used to synthesize an imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.orgresearchgate.net This product can then be N-acylated to introduce a diene precursor. The subsequent key step is an intramolecular Diels-Alder (IMDA) reaction, where the diene and a dienophile within the same molecule undergo a [4+2] cycloaddition to form a new six-membered ring. beilstein-journals.org This is often followed by a spontaneous dehydrative re-aromatization step to yield the final, stable imidazopyridine-fused isoquinolinone. beilstein-journals.orgresearchgate.net

Reductive Functionalization Pathways

Reductive functionalization provides a method to derivatize the isoquinoline core by first breaking its aromaticity through reduction, which generates a more nucleophilic intermediate capable of reacting with electrophiles. This pathway offers access to substitution patterns not achievable through standard electrophilic or nucleophilic aromatic substitution. ox.ac.ukd-nb.info

This transformation can be performed on N-activated isoquinolinium salts. The reaction proceeds under either transition-metal-free conditions using a reductant like formic acid or with rhodium catalysis for enhanced efficiency. ox.ac.ukresearchgate.net The proposed mechanism begins with the addition of a hydride (from formic acid or a metal-hydride species) to the C1-position of the isoquinolinium salt. This initial reduction generates a nucleophilic enamine intermediate. d-nb.inforesearchgate.net This enamine then undergoes a 1,4-addition (Michael addition) to an electrophilic coupling partner, such as a vinyl ketone or an aldehyde. d-nb.info This step forms a new C-C bond at the C4-position and generates an iminium ion intermediate. In the final step, a second hydride is delivered to the iminium ion, completing the reduction and yielding the substituted tetrahydroisoquinoline product. d-nb.inforesearchgate.net Deuterium labeling studies support this mechanistic sequence of reduction-nucleophilic attack-reduction. d-nb.info

Radical Mechanisms in Derivatization

Radical reactions provide a complementary approach for the C-H functionalization of heteroaromatic compounds like isoquinoline, often proceeding under conditions distinct from ionic or organometallic pathways.

Minisci Reaction: The classical Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heteroarene. chim.it The mechanism consists of three general steps:

Radical Generation: An alkyl radical is generated from a precursor, such as a carboxylic acid, via an oxidative process, often using silver nitrate (B79036) and ammonium (B1175870) persulfate. princeton.edu

Radical Addition: The generated radical adds to the protonated isoquinoline ring. This addition occurs preferentially at the C1 position, which is the most electron-deficient site, to form a radical cation intermediate. chim.it

Rearomatization: The radical cation intermediate is then oxidized by an oxidant (e.g., Ag(II)), losing a proton to restore aromaticity and yield the C1-alkylated isoquinoline product. chim.it

Modern variations of the Minisci reaction utilize photoredox catalysis to generate radicals under milder conditions, avoiding the need for strong chemical oxidants. chim.it For example, visible light can excite a photocatalyst which then engages in a single-electron transfer (SET) with a radical precursor to generate the required carbon-centered radical. nih.gov This approach has been used for the asymmetric Minisci-type reaction on isoquinolines, employing a chiral phosphoric acid to control the stereochemistry of the addition.

A mechanistically distinct photochemical hydroxyalkylation of isoquinolines has also been developed. This process generates an acyl radical which adds to the isoquinoline ring, but instead of the classical oxidative rearomatization, the reaction proceeds through a radical-mediated spin-center shift, ultimately leading to a hydroxyalkylated product without the need for an external oxidant. nih.gov

Derivatization and Structural Modification of the Isoquinolin 4 Ol Scaffold

Introduction of Substituents at C-1, C-3, C-4, and Nitrogen Positions

The functionalization of the isoquinoline (B145761) skeleton at its various carbon and nitrogen positions is a primary strategy for modulating its properties. Each position offers a unique opportunity for chemical modification.

C-1 Position: The C-1 position is susceptible to nucleophilic attack, especially after activation of the nitrogen atom. This reactivity can be exploited to introduce a variety of substituents. For instance, treatment of isoquinoline derivatives with organolithium or Grignard reagents can lead to the formation of 1-alkyl or 1-aryl substituted products.

C-3 Position: Direct functionalization at C-3 can be more challenging but has been achieved through various methods, including metal-catalyzed cross-coupling reactions on 3-halo-isoquinolin-4-ol precursors. N-oxide chemistry also provides a route to activate the C-3 position for subsequent reactions.

C-4 Position: While the parent scaffold is isoquinolin-4-ol, the existing hydroxyl group can be replaced or used to direct substitution at this position. A simple method for the C-4 alkylation of the general isoquinoline core has been described using vinyl ketones as electrophiles in the presence of benzoic acid. nih.govresearchgate.net This reaction proceeds via a temporary dearomatization strategy and shows tolerance for various substituents on the isoquinoline ring. nih.govresearchgate.net The resulting products contain a carbonyl group, which serves as a synthetic handle for further modifications. nih.govresearchgate.net

Nitrogen (N-2) Position: The nitrogen atom readily undergoes alkylation or acylation. Quaternization of the nitrogen to form isoquinolinium salts not only modifies the electronic properties of the ring system but also enhances the reactivity of the C-1 position towards nucleophiles, facilitating the synthesis of fused heterocyclic systems. rsc.org

Below is a table summarizing representative C-4 alkylation reactions on the isoquinoline scaffold, a reaction type applicable to derivatives of isoquinolin-4-ol.

| Entry | Isoquinoline Reactant | Vinyl Ketone Electrophile | Product | Yield (%) |

| 1 | Isoquinoline | Methyl vinyl ketone | 4-(3-oxobutyl)isoquinoline | 73 |

| 2 | 3-Methylisoquinoline | Methyl vinyl ketone | 3-Methyl-4-(3-oxobutyl)isoquinoline | 65 |

| 3 | 5-Bromoisoquinoline | Ethyl vinyl ketone | 5-Bromo-4-(3-oxopentyl)isoquinoline | 45 |

| 4 | Isoquinoline | Benzyl (B1604629) vinyl ketone | 4-(3-oxo-1-phenylbutyl)isoquinoline | 56 |

| Data derived from studies on general isoquinoline C-4 alkylation, demonstrating the feasibility of such transformations. researchgate.net |

Functional Group Interconversions on the Isoquinolin-4-ol Nucleus

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com On the isoquinolin-4-ol scaffold, the existing hydroxyl group is a prime candidate for such modifications.

Key interconversions include:

Oxidation/Reduction: The hydroxyl group at C-4 can be oxidized to a ketone (isoquinoline-4-one), which alters the electronic character of the ring and provides a new site for nucleophilic attack. Conversely, other reducible groups on the ring, such as nitro or ester functionalities, can be reduced to amines or alcohols, respectively.

Substitution of the Hydroxyl Group: The -OH group can be converted into a better leaving group, such as a tosylate or triflate, facilitating nucleophilic substitution reactions. This allows for the introduction of halides, amines, azides, and other functionalities at the C-4 position.

Etherification: The phenolic hydroxyl group can be readily converted into an ether (O-alkylation) by reaction with alkyl halides under basic conditions. This modification can be used to introduce a wide variety of alkyl or aryl side chains.

These transformations are fundamental for elaborating the core structure into more complex molecules. fiveable.me

Strategies for Diversity-Oriented Synthesis of Isoquinolin-4-ol Derivatives

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from simple starting materials. cam.ac.uk This approach is powerful for exploring chemical space and discovering novel molecular scaffolds. cam.ac.uk For the isoquinolin-4-ol scaffold, DOS strategies often employ multicomponent reactions or branching reaction pathways where a common intermediate is subjected to various reaction conditions to produce a range of different products. cam.ac.uk

One such strategy involves the use of 1,3-dipolar cycloaddition reactions. For example, isoquinolinium ylides, generated in situ from the nitrogen of the isoquinoline core, can react with various dipolarophiles to create complex, polycyclic spiropyrrolo[1,2-a]isoquinoline derivatives in a diastereoselective manner. acs.org The regioselectivity of these reactions can sometimes be controlled by temperature and solvent, allowing for the synthesis of distinct regioisomers from the same set of starting materials. acs.org Another approach merges C-H functionalization with condensation processes to build fused ring systems like imidazo[2,1-a]isoquinolines, where the diversity of the final products can be precisely controlled by the choice of coupling partners. rsc.org

Key principles in DOS applied to the isoquinoline scaffold include:

Scaffold Diversity: Generating different core ring systems from a common precursor.

Appendage Diversity: Introducing various substituents onto a common scaffold.

Stereochemical Diversity: Creating molecules with different three-dimensional arrangements.

Formation of Fused Heterocyclic Systems involving Isoquinolin-4-ol

The isoquinolin-4-ol scaffold is an excellent building block for the construction of more complex, fused heterocyclic systems. rsc.org These reactions, often involving cyclization or annulation, significantly increase the structural complexity and can lead to novel polycyclic architectures.

Common strategies include:

Intramolecular Cyclization: A substituent introduced at a reactive position (e.g., C-3 or C-4) can be designed to contain a functional group that subsequently reacts with another part of the isoquinoline molecule to form a new ring.

Cycloaddition Reactions: As mentioned in the context of DOS, the isoquinoline ring can participate in cycloaddition reactions. For example, isoquinolinium salts can undergo 1,3-dipolar cycloadditions to build fused heterocycles. rsc.org

Palladium-Catalyzed Annulation: Transition metal-catalyzed reactions are highly effective for constructing fused systems. For instance, the heteroannulation of 4-amino-3-halo-isoquinoline derivatives with internal alkynes can produce pyrrolo[3,2-c]isoquinolines. researchgate.net

Multi-component Reactions: One-pot reactions involving three or more components can rapidly assemble complex fused structures. Rhodium(III)-catalyzed three-component reactions of aryl ketones, hydroxylamine (B1172632), and alkynes have been developed to create multisubstituted isoquinolines and other fused pyridines. organic-chemistry.orgacs.org

These synthetic strategies underscore the versatility of the isoquinolin-4-ol scaffold as a starting point for creating a diverse and complex range of chemical compounds.

Advanced Spectroscopic Characterization of Isoquinolin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR spectroscopy provides information about the types and number of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org Protons in different chemical environments will resonate at different frequencies. Generally, protons attached to or near electronegative atoms or unsaturated systems are deshielded and appear at a lower field (higher ppm values). libretexts.orgoregonstate.edu

In the context of isoquinolin-4-ol hydrochloride, the aromatic protons of the isoquinoline (B145761) ring system typically appear in the region of 7.0-9.0 ppm. The exact chemical shifts are influenced by the position of the hydroxyl group and the protonation of the nitrogen atom. The hydroxyl proton itself can appear over a wide range and may be broadened due to chemical exchange.

Representative ¹H NMR Chemical Shifts for Isoquinolin-4-ol Derivatives:

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

| Aromatic CH | 7.0 - 9.0 | m | The complex splitting patterns are due to spin-spin coupling between adjacent protons. |

| OH | Variable | br s | The chemical shift and appearance are dependent on solvent, concentration, and temperature. |

| Aliphatic CH (on derivatives) | 0.8 - 4.5 | Various | Dependent on the nature and position of the substituent. |

This table is interactive. Click on the headers to sort the data.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org

For this compound, the aromatic carbons of the isoquinoline ring typically resonate in the range of 110-160 ppm. The carbon atom bearing the hydroxyl group (C-4) is expected to be significantly deshielded due to the electronegativity of the oxygen atom. The chemical shifts of the carbons are also influenced by the protonation state of the nitrogen. libretexts.orgresearchgate.net

Typical ¹³C NMR Chemical Shift Ranges for Isoquinoline Derivatives:

| Carbon Type | Chemical Shift Range (ppm) |

| Aromatic CH | 110 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

| C-O | 150 - 160 |

| C=N | ~150 |

| Aliphatic C (on derivatives) | 10 - 70 |

This table is interactive. Click on the headers to sort the data.

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. This helps to establish connectivity within molecular fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different molecular fragments and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and stereochemistry of a molecule. researchgate.net

These advanced techniques are invaluable for the unambiguous assignment of all proton and carbon signals in isoquinolin-4-ol and its derivatives, leading to a complete and accurate structural determination. bbhegdecollege.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification. mdpi.com

For this compound, key vibrational bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ in the IR spectrum.

N-H stretching (for the hydrochloride salt): A broad band often appearing around 2400-3200 cm⁻¹.

Aromatic C-H stretching: Sharp bands usually above 3000 cm⁻¹.

C=C and C=N stretching: Bands in the 1450-1650 cm⁻¹ region are characteristic of the aromatic rings. researchgate.net

C-O stretching: A strong band typically found in the 1000-1300 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and bonds that are not strongly polarized, which may be weak or absent in the IR spectrum. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental spectra. researchgate.netnih.govmdpi.com

Characteristic Vibrational Frequencies for this compound:

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) | Weak |

| N-H stretch | 2400 - 3200 (broad) | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| C=C / C=N stretch | 1450 - 1650 | Strong |

| C-O stretch | 1000 - 1300 | Medium |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. longdom.org Molecules with conjugated π-systems, such as the isoquinoline ring, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

The UV/Vis spectrum of isoquinolin-4-ol is expected to show absorptions corresponding to π → π* and n → π* transitions. wikipedia.orgrsc.org The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atom) to a π* antibonding orbital. The solvent can influence the position of these absorption bands. wikipedia.org The electronic spectra of isoquinoline and its derivatives have been a subject of interest for understanding their optical properties. researchgate.netresearchgate.netresearchgate.netufg.br

Expected Electronic Transitions for Isoquinolin-4-ol:

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 400 | High |

| n → π | > 250 | Low |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. youtube.com In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov

For this compound, the molecular formula is C₉H₈ClNO. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition. researchgate.net The mass spectrum of isoquinolin-4-ol would show a molecular ion peak corresponding to the mass of the neutral molecule (C₉H₇NO). nih.gov In the case of the hydrochloride salt, the spectrum may show the molecular ion of the free base or a protonated molecule, depending on the ionization technique used. Fragmentation patterns observed in the mass spectrum can provide additional structural information. nist.govnih.govresearchgate.netscielo.br

Mass Spectrometric Data for Isoquinolin-4-ol:

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ (Isoquinolin-4-ol) | C₉H₇NO | 145.05 |

| [M+H]⁺ (Protonated Isoquinolin-4-ol) | C₉H₈NO⁺ | 146.06 |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.comiucr.org This method provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding. mdpi.com For heterocyclic compounds like this compound, single-crystal X-ray diffraction would yield a definitive solid-state conformation and reveal how the hydrochloride moiety interacts with the isoquinoline ring.

While a specific, publicly available crystal structure for this compound has not been detailed in this review, the crystallographic parameters of numerous isoquinoline derivatives have been extensively reported. nih.gov These studies serve as excellent examples of the type of structural information that can be obtained. For instance, the analysis of organic hydrochloride salts reveals how the chloride anion participates in hydrogen-bonding networks, which significantly influences the crystal packing. nih.govresearchgate.net

Crystallographic studies on heterocyclic compounds are crucial for understanding their structure-property relationships. mdpi.comiucr.orgiucr.org The data obtained, such as the crystal system, space group, and unit cell dimensions, are fundamental to materials science and drug design. The table below presents representative crystallographic data for an example of a substituted isoquinoline derivative to illustrate the detailed structural parameters provided by such an analysis.

Table 1: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Compound | 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride |

| Chemical Formula | C₂₅H₂₇N₄O⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.1651 (4) |

| b (Å) | 8.0163 (2) |

| c (Å) | 20.2885 (5) |

| α (°) | 90 |

| β (°) | 100.225 (1) |

| γ (°) | 90 |

| Volume (ų) | 2267.04 (10) |

| Z | 4 |

Note: This data is for a related derivative and is presented for illustrative purposes. Source: nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. ciqtekglobal.comlibretexts.orgbruker.com This method is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic center. unibo.it Although specific EPR studies focused on radical species of isoquinolin-4-ol are not widely documented in the reviewed literature, the principles of EPR spectroscopy indicate it would be a powerful tool for their detection and characterization.

The generation of a radical species from isoquinolin-4-ol, for example, through oxidation (loss of an electron) or radiolysis, would result in a molecule detectable by EPR. The resulting EPR spectrum is characterized by two main parameters: the g-factor and hyperfine coupling constants. libretexts.orgnih.gov

The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. ciqtekglobal.com For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). nih.gov Deviations from this value can provide insight into the degree of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized. ciqtekglobal.comwashington.edu For a radical centered on the isoquinolin-4-ol framework, the presence of nitrogen and oxygen heteroatoms would be expected to cause a slight deviation in the g-value from that of a pure hydrocarbon radical. nih.gov

Hyperfine coupling results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N, ¹³C). This interaction splits the EPR signal into a multiplet pattern. The number of lines and their spacing (the hyperfine coupling constant, a) reveals which nuclei are interacting with the unpaired electron and provides a map of the spin density distribution across the molecule. nih.govrsc.org

For a hypothetical isoquinolin-4-ol radical, one would expect to observe hyperfine couplings to the ¹⁴N nucleus (nuclear spin I=1) of the isoquinoline ring and to the various ¹H nuclei (I=1/2) on the aromatic rings. The magnitude of the coupling constant for each nucleus is proportional to the unpaired spin density at that nucleus, allowing for a detailed mapping of the radical's electronic structure. unibo.it Analysis of these parameters would definitively confirm the radical's identity and provide crucial data on its molecular and electronic configuration.

Table 2: Theoretical EPR Parameters for a Hypothetical Isoquinolin-4-ol Radical

| Parameter | Information Provided | Expected Characteristics |

|---|---|---|

| g-factor | Electronic environment of the unpaired electron. | Value close to 2.0023, with slight deviations due to nitrogen and oxygen heteroatoms. |

| Hyperfine Coupling (¹⁴N) | Spin density on the nitrogen atom. | A characteristic splitting pattern (typically a triplet) indicating significant electron delocalization onto the nitrogen. |

| Hyperfine Coupling (¹H) | Spin density on the carbon atoms of the aromatic rings. | Multiple doublet splittings corresponding to each magnetically unique proton, with the magnitude of splitting indicating the extent of spin delocalization on the adjacent carbon. |

Computational and Theoretical Studies of Isoquinolin 4 Ol Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular method for calculating the structural and electronic properties of molecules due to its efficiency and accuracy. wikipedia.orgscirp.orgscirp.org DFT calculations are employed to optimize the molecular geometry of isoquinolin-4-ol, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. researchgate.net

Theoretical calculations for related isoquinoline (B145761) systems have been performed using DFT with various functionals, such as B3LYP, and basis sets like 6-311G(d) and 6-311+G(d). scirp.org For the parent isoquinoline molecule, DFT analysis has been used to determine geometrical parameters, which show good alignment with experimental data. researchgate.net

The electronic structure of isoquinolin-4-ol can also be elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For isoquinoline derivatives, these calculations help in understanding their electronic and optical properties. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP surface is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Isoquinoline Derivatives

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions |

| Polarizability | The ability of the electron cloud to be distorted by an electric field | Affects non-covalent interactions |

This table is illustrative and based on typical DFT outputs for related heterocyclic compounds.

Vibrational Spectrum Simulation and Analysis

Computational methods are extensively used to simulate the vibrational spectra (infrared and Raman) of molecules. mdpi.com For isoquinoline and its derivatives, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.netnih.gov These theoretical spectra are invaluable for the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

The calculated harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. nih.govnih.gov For the parent isoquinoline molecule, DFT calculations have been used to analyze its oscillational properties and have shown good agreement with experimental IR spectra. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV/Vis, NMR shifts)

Theoretical methods are also employed to predict other spectroscopic properties, such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectra. umsida.ac.id

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in understanding the electronic transitions occurring within the molecule. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov The calculated chemical shifts are typically compared to experimental values to confirm the molecular structure. nih.gov For various organic molecules, DFT-based methods have proven to be reliable in predicting NMR spectra. nih.gov

Reactivity and Selectivity Prediction through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. researchgate.netescholarship.org For isoquinolin-4-ol systems, computational methods can be used to explore reaction mechanisms and rationalize experimental outcomes. escholarship.org

DFT calculations can be used to determine various reactivity descriptors, such as Fukui functions and dual descriptors, which identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. scirp.org The analysis of the HOMO and LUMO can also provide insights into the reactivity, as these orbitals are primarily involved in chemical reactions. nih.gov

Computational studies on related quinolin-4-one derivatives have used DFT to investigate their stability and reactivity, revealing that ketone forms are generally more stable than their enol tautomers. scirp.orgscirp.org Such studies can help in understanding the tautomeric equilibrium of isoquinolin-4-ol.

By modeling the transition states of potential reaction pathways, chemists can predict the most likely products and understand the factors controlling selectivity. escholarship.org This is particularly useful in designing synthetic routes and developing new catalysts. mit.edu

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure and flexibility. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. soton.ac.uk For flexible molecules, this can be a complex task, and computational methods are essential.

Molecular modeling techniques, including conformational searches and energy minimization, are used to explore the potential energy surface of a molecule and identify its low-energy conformers. nih.gov For derivatives of tetrahydroisoquinoline, conformational analysis has been used to understand their interactions with biological targets. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. researchgate.netresearchgate.net By simulating the motion of atoms and molecules, MD can be used to study conformational changes, solvent effects, and the binding of a molecule to a receptor. researchgate.net These simulations are particularly valuable in drug design and materials science to understand how molecules behave in a realistic environment. nih.gov

Isoquinolin 4 Ol As a Synthetic Intermediate in Organic Synthesis

Precursor for Complex Heterocyclic Compounds

The structure of isoquinolin-4-ol provides multiple reaction sites for elaboration into more complex, often fused, heterocyclic systems. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution, while the ring nitrogen can be quaternized. These modifications are foundational steps for subsequent cyclization reactions to build polycyclic frameworks.

The functionalization of the isoquinoline (B145761) core is a key strategy for creating diverse heterocyclic structures. nih.govresearchgate.net For instance, the hydroxyl group of isoquinolin-4-ol can be transformed into an ether or ester, introducing new functionalities that can participate in intramolecular cyclizations. Similarly, the nitrogen atom can be alkylated, which alters the electronic properties of the ring and can facilitate different types of annulation reactions. These initial modifications pave the way for constructing fused systems such as pyrrolo[2,1-a]isoquinolines or imidazo[2,1-a]isoquinolines, which are classes of compounds with significant biological relevance. nih.gov While specific examples starting directly from isoquinolin-4-ol are not extensively detailed in readily available literature, the general principles of isoquinoline chemistry strongly support its potential as a precursor for such complex systems through these well-established transformation pathways.

The following table summarizes the potential transformations of isoquinolin-4-ol that facilitate its role as a precursor to complex heterocycles.

| Transformation | Reagents/Conditions | Resulting Intermediate Functionality | Potential Subsequent Reaction for Heterocycle Fusion |

| O-Alkylation | Alkyl halide, Base | Ether | Intramolecular cyclization, Ring-closing metathesis |

| N-Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt | Stevens rearrangement, Sommelet-Hauser rearrangement |

| Conversion to 4-Halo-isoquinoline | Thionyl chloride, Phosphorus oxychloride | Aryl halide | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) |

| Conversion to 4-Amino-isoquinoline | Multi-step synthesis via halogenation/amination | Aryl amine | Condensation with dicarbonyl compounds to form new fused rings |

These initial transformations generate advanced intermediates that are primed for the construction of multi-ring systems, underscoring the role of isoquinolin-4-ol as a strategic starting material.

Building Block for Bioactive Scaffolds and Alkaloids

The isoquinoline skeleton is a privileged scaffold in medicinal chemistry and is the core structural component of numerous bioactive natural products, particularly isoquinoline alkaloids. wikipedia.orgnih.govrsc.orgnih.gov This class of alkaloids exhibits a wide range of pharmacological activities. researchgate.netnih.gov Isoquinolin-4-ol provides a functionalized version of this core, making it an attractive building block for the synthesis of natural product analogs and other bioactive molecules.

Isoquinoline alkaloids are biosynthesized in plants from the amino acid tyrosine. wikipedia.orgnih.gov Many of these alkaloids, such as morphine and berberine, feature oxygenation patterns on the benzene (B151609) ring portion of the isoquinoline system. The presence of the hydroxyl group at the 4-position of isoquinolin-4-ol offers a synthetic handle to mimic or modify the structures of these natural products. For example, the aporphine (B1220529) alkaloids, a large subclass of isoquinoline alkaloids, are characterized by a tetracyclic core that is biosynthetically derived from the oxidative coupling of benzylisoquinoline precursors. researchgate.net Synthetic strategies toward these molecules often rely on building a highly substituted isoquinoline or tetrahydroisoquinoline core. Isoquinolin-4-ol represents a readily available, C-4 oxygenated building block that can be incorporated into synthetic routes for aporphine analogs or other related alkaloid scaffolds like gigantine. wikipedia.org

The utility of isoquinolin-4-ol as a building block for bioactive scaffolds is summarized in the table below.

| Bioactive Scaffold/Alkaloid Class | Structural Relevance of Isoquinolin-4-ol | Potential Synthetic Application |

| Aporphine Alkaloids | Provides a C-4 oxygenated isoquinoline core, a common feature in some aporphines. | Starting point for multi-step synthesis involving the attachment of a benzyl (B1604629) group at C-1 followed by intramolecular cyclization. |

| Simple Tetrahydroisoquinoline Alkaloids | Can be reduced to the corresponding tetrahydroisoquinolin-4-ol, a core structure in alkaloids like gigantine. wikipedia.org | Reduction of the pyridine (B92270) ring followed by further functionalization. |

| Novel Pharmacological Scaffolds | The isoquinoline ring is a well-established pharmacophore. The 4-hydroxyl group allows for derivatization to explore structure-activity relationships (SAR). | Derivatization of the hydroxyl group to create libraries of compounds for biological screening. |

Role in the Synthesis of Specific Organic Compounds

The specific chemical reactivity of isoquinolin-4-ol has been leveraged to synthesize various targeted organic compounds. The hydroxyl group and the nitrogen atom are ambident nucleophiles, meaning they can both react with electrophiles. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of specific N- or O-substituted products.

A key transformation is the alkylation of the hydroxyl group. Studies on the Mitsunobu reaction with various isoquinolinols have demonstrated that O-alkylation can be achieved, providing a route to 4-alkoxyisoquinolines. nih.gov This reaction proceeds under mild conditions and is a valuable method for creating ether linkages. Conversely, N-alkylation can also occur, leading to isoquinolinium salts. The selectivity between N- and O-alkylation is influenced by factors such as the solvent and the nature of the electrophile. nih.gov

Furthermore, the hydroxyl group can be converted into other functional groups, which in turn serve as intermediates for other specific compounds. For instance, while a direct conversion is not straightforward, multi-step sequences starting from related 4-substituted isoquinolines (like 4-bromoisoquinoline) can yield 4-aminoisoquinoline. guidechem.com This transformation highlights the utility of the 4-position as a point for introducing diverse functionalities. 4-Amino-isoquinoline itself is a valuable intermediate, for example, in the synthesis of Rho kinase inhibitors. guidechem.com

The following table presents specific, documented transformations involving the isoquinolin-4-ol scaffold.

| Starting Material | Reaction | Reagents | Product |

| Isoquinolin-4-ol | O-Alkylation (Mitsunobu Reaction) | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | 4-Alkoxyisoquinoline nih.gov |

| Isoquinolin-4-ol | N-Alkylation (Mitsunobu Reaction) | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | N-Alkyl-4-oxoisoquinolinium betaine (B1666868) nih.gov |

| 4-Bromoisoquinoline (B23445) (derived from Isoquinolin-4-ol) | Amination (multi-step) | e.g., N-Benzylamine followed by debenzylation | 4-Aminoisoquinoline guidechem.com |

These examples demonstrate the role of isoquinolin-4-ol and its direct derivatives as intermediates in the synthesis of specific, functionalized organic molecules.

Green Chemistry Approaches in Isoquinolin 4 Ol Synthesis

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, PEG-400)

A core principle of green chemistry involves replacing volatile and toxic organic solvents with environmentally benign alternatives. mdpi.com Water is an ideal green solvent, and its use has been explored in isoquinoline (B145761) synthesis. rsc.orgbohrium.com Beyond water, solvents like Deep Eutectic Solvents (DESs) and Polyethylene Glycol (PEG) have emerged as promising media for organic reactions. rsc.orgresearchgate.net

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.netnih.gov They are attractive green solvents due to their low volatility, non-flammability, biodegradability, and ease of preparation. researchgate.netresearchgate.net Natural deep eutectic solvents (NADES), formed from primary metabolites like sugars and amino acids, are particularly noted for being environmentally friendly. researchgate.net The application of DESs as efficient and biodegradable solvents presents a promising alternative to conventional organic solvents in the synthesis and extraction of isoquinoline alkaloids. researchgate.net

Polyethylene Glycol (PEG) , particularly PEG-400, is another effective and recyclable solvent medium. It is non-toxic, biodegradable, and has low volatility. A notable green method for synthesizing isoquinolines and isoquinolinones involves using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation. rsc.org This approach avoids external oxidants and hazardous solvents, offering high yields and allowing the catalytic system to be reused for several cycles. rsc.orgresearchgate.net

| Solvent Type | Key Components | Key Advantages | Example Application in Isoquinoline Synthesis |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Hydrogen Bond Acceptors (e.g., Choline Chloride) & Donors (e.g., Urea, Ethylene (B1197577) Glycol) | Low cost, biodegradable, low volatility, non-flammable, easy preparation. researchgate.netnih.gov | Used as efficient and ecological media for the extraction and separation of isoquinoline alkaloids. researchgate.net |

| Polyethylene Glycol (PEG-400) | Polymer of ethylene oxide | Recyclable, biodegradable, non-toxic, low volatility. rsc.org | Solvent for Ruthenium-catalyzed C–H/N–N activation and annulation to produce isoquinolines and isoquinolinones under microwave irradiation. rsc.org |

| Water | H₂O | Abundant, non-toxic, non-flammable, environmentally safe. bohrium.com | Used in catalyst-free synthesis of isoquinolines from 2-ethynylbenzaldehyde (B1209956) and ammonium (B1175870) hydroxide (B78521). bohrium.com Also used in palladium-catalyzed tandem reactions. rsc.org |

Catalyst-Free and Reusable Catalytic Systems

Moving away from stoichiometric reagents and towards catalytic processes is a cornerstone of green synthesis. The ideal catalyst is efficient, selective, and reusable, minimizing waste and cost. rsc.org Recent innovations in isoquinoline synthesis have focused on both developing highly efficient recyclable catalysts and exploring catalyst-free reaction pathways. rsc.orgbohrium.com

Catalyst-Free Systems: Several synthetic routes for isoquinolines have been developed that proceed efficiently without the need for a metal or non-metal catalyst. bohrium.com These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of benign solvents like water. bohrium.comorganic-chemistry.org A notable example is the reaction of 2-ethynylbenzaldehyde with ammonium hydroxide in water to produce isoquinolines, which avoids catalyst-related costs, toxicity, and waste. bohrium.com Transition-metal-free reactions, such as the coupling of 2-(formylphenyl)acrylates with phenacyl azides, also offer a sustainable pathway to isoquinoline cores. organic-chemistry.org

Reusable Catalytic Systems: The development of recyclable catalysts is a significant area of green chemistry research. rsc.org Heterogeneous catalysts are often favored for their ease of separation and reuse. For instance, a protocol using a reusable acid catalyst (Nafion® NR50) has been reported for isoquinoline synthesis, offering advantages like transition-metal-free conditions and simple product extraction. rsc.org Homogeneous catalysts can also be recycled. Deshmukh et al. reported a homogeneous ruthenium catalyst in PEG-400 that could be reused for up to five successive runs with minimal loss in activity for the synthesis of isoquinolines. rsc.orgresearchgate.net This combination of a green solvent and a recyclable catalyst represents a highly sustainable approach. rsc.org

| Approach | Catalyst/System | Key Features | Reaction Example | Source |

|---|---|---|---|---|

| Catalyst-Free | None (in water) | Avoids catalyst cost and waste; environmentally friendly solvent. | Reaction of 2-ethynylbenzaldehyde with ammonium hydroxide. | bohrium.com |

| Catalyst-Free | None (thermal) | Transition-metal-free; avoids catalyst toxicity. | Reaction of 2-(formylphenyl)acrylates and phenacyl azides. | organic-chemistry.org |

| Reusable Catalyst | Ruthenium complex in PEG-400 | Homogeneous catalyst, reusable for up to 5 cycles; green solvent; microwave-assisted. | Annulation of dibenzoyl hydrazine (B178648) and ketazine with internal alkynes. | rsc.orgresearchgate.net |

| Reusable Catalyst | Nafion® NR50 | Heterogeneous acid catalyst; recyclable; transition-metal-free. | Cyclization to form the isoquinoline product. | rsc.org |

High Atom Economy Reactions

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu Reactions with high atom economy, such as addition and annulation reactions, are inherently less wasteful as they minimize the formation of byproducts. rsc.orgscranton.edu

Synthetic strategies for isoquinolines that exhibit high atom economy are particularly desirable. rsc.org For example, annulation reactions that construct the isoquinoline ring from simple precursors by forming multiple C-C and C-N bonds in a single operation are highly atom-economical. researchgate.netmdpi.com A cobalt-catalyzed approach for synthesizing isoquinolines from azines and alkynes demonstrates excellent atom economy by incorporating both nitrogen atoms from the azine into the final product, avoiding the need for external oxidants. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions provide an efficient and atom-economical route to isoquinolinones, which can be precursors to other isoquinoline derivatives. chemistryviews.org Such methodologies generate minimal waste, often with only simple molecules like hydrogen gas as byproducts, making them environmentally attractive. rsc.org

Sustainable Synthetic Methodologies for Isoquinoline Derivatives

A holistic view of sustainable synthesis extends beyond individual components like solvents or catalysts to encompass the entire methodology. researchgate.net This includes employing energy-efficient techniques, designing one-pot or tandem reactions to reduce separation steps, and utilizing visible light as a renewable energy source. rsc.orgrsc.org

Energy-Efficient Processes: Microwave-assisted synthesis has been shown to significantly accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. rsc.orgrsc.org The use of microwave irradiation in the synthesis of 4-substituted isoquinolines and in ruthenium-catalyzed annulations in PEG-400 highlights its role in creating more efficient and greener protocols. rsc.orgrsc.org

One-Pot and Tandem Reactions: Combining multiple reaction steps into a single pot (one-pot synthesis) or a sequential cascade (tandem reaction) improves efficiency by reducing the need for intermediate purification, saving solvents, time, and energy. nih.gov Palladium-catalyzed tandem reactions have been effectively used in water for the efficient synthesis of substituted isoquinolines. rsc.org

Photocatalysis: Visible-light-induced photocatalysis is an emerging green technology that uses light as a clean and renewable energy source to drive chemical reactions under mild conditions. rsc.org This approach has been successfully applied to the synthesis of indolo-[2,1-a]-isoquinoline derivatives through a radical cascade cyclization, offering a mild and efficient alternative to traditional methods. rsc.org

These diverse strategies collectively contribute to a more sustainable paradigm for the synthesis of isoquinoline derivatives, including Isoquinolin-4-ol hydrochloride, by minimizing environmental impact while maximizing efficiency. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Isoquinolin-4-ol hydrochloride in a laboratory setting?

- Methodological Answer : Optimize reaction conditions using dry acetonitrile as the solvent and triethylamine as a base to neutralize HCl byproducts. Monitor reaction progression via TLC (e.g., CHCl₃–MeOH 5:1) to confirm completion. Post-reaction, precipitate the product using ice water, followed by vacuum drying over P₂O₅ to ensure purity .

- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of intermediates, which may lead to reduced yields.

Q. How can researchers purify this compound effectively?

- Methodological Answer : After precipitation, employ recrystallization using a solvent system like ethanol-water to remove impurities. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile-water gradient). For hygroscopic batches, store under inert gas (e.g., argon) in desiccators .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the isoquinoline backbone and hydroxyl group positioning. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak at m/z 166.05). For crystalline samples, X-ray diffraction with SHELXL refinement resolves stereochemical ambiguities .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Cross-validate using solid-state NMR to detect polymorphism or hydration states. If discrepancies persist, re-examine computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)) and solvent effects in simulations. Compare with structurally analogous compounds (e.g., Hydrastinine HCl) to identify outliers .

Q. What derivatization strategies enhance detection sensitivity in LC-MS/MS analysis of this compound?

- Methodological Answer : Derivatize the hydroxyl group with isonicotinoyl chloride under aqueous conditions to improve ionization efficiency. Use a C18 column with 0.1% formic acid in mobile phases. Validate method sensitivity via spike-recovery experiments in biological matrices (e.g., plasma), achieving LOQ ≤10 ng/mL .

Q. How to design experiments for evaluating this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Factors : pH (2–10), temperature (4–40°C), and light exposure.

- Response Metrics : Degradation kinetics (HPLC area% decrease), byproduct formation (HRMS).

- Outcome : Identify critical degradation pathways (e.g., hydroxyl group oxidation at pH >8) and optimize storage conditions (e.g., 4°C, pH 5–6) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools:

- Use in-line FTIR to monitor intermediate formation.

- Apply multivariate analysis (e.g., PCA) to correlate raw material quality (e.g., isonicotinoyl chloride purity) with final product yield.

- Standardize quenching protocols to minimize side reactions during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.